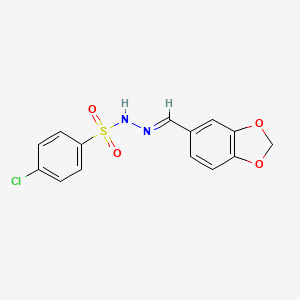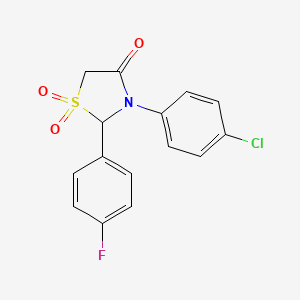![molecular formula C22H19BrN2O2 B5584692 N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide](/img/structure/B5584692.png)
N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-{2-[(4-bromobenzyl)oxy]benzylidene}-2-methylbenzohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as BBOMH and has a molecular formula of C21H19BrN2O2.
Wissenschaftliche Forschungsanwendungen
BBOMH has been extensively studied for its potential applications in various fields of research. One of the most significant applications of BBOMH is its use as a fluorescent probe for the detection of metal ions. BBOMH exhibits high selectivity and sensitivity towards certain metal ions, making it an excellent candidate for metal ion detection.
BBOMH has also been studied for its potential applications in the field of medicinal chemistry. Studies have shown that BBOMH exhibits significant cytotoxicity towards certain cancer cell lines, making it a potential candidate for the development of anticancer drugs.
Wirkmechanismus
The exact mechanism of action of BBOMH is not fully understood, but studies have suggested that it works through the generation of reactive oxygen species (ROS) in cells. ROS are known to induce oxidative stress, which can lead to cell death. BBOMH has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
BBOMH has been shown to exhibit significant cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, studies have also shown that BBOMH exhibits some level of toxicity towards normal cells, which may limit its use in clinical settings.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BBOMH in lab experiments is its high selectivity and sensitivity towards certain metal ions. This makes it an excellent candidate for metal ion detection. However, the toxicity of BBOMH towards normal cells may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research of BBOMH. One of the most significant areas of research is the development of BBOMH-based anticancer drugs. Further studies are needed to fully understand the mechanism of action of BBOMH and its potential applications in medicinal chemistry.
Another area of research is the development of new fluorescent probes based on BBOMH. Studies have shown that BBOMH exhibits high selectivity and sensitivity towards certain metal ions, making it an excellent candidate for metal ion detection. Further research is needed to develop new fluorescent probes with improved properties.
Conclusion:
In conclusion, BBOMH is a chemical compound with significant potential applications in various fields of research. Its high selectivity and sensitivity towards certain metal ions make it an excellent candidate for metal ion detection. BBOMH also exhibits significant cytotoxicity towards cancer cells, making it a potential candidate for the development of anticancer drugs. However, further research is needed to fully understand the mechanism of action of BBOMH and its potential applications in medicinal chemistry.
Synthesemethoden
The synthesis of BBOMH involves the condensation reaction between 2-methylbenzohydrazide and 2-[(4-bromobenzyl)oxy]benzaldehyde. The reaction is carried out in the presence of a suitable catalyst and solvent under specific conditions. The yield of BBOMH obtained from this reaction is typically high, and the purity of the compound can be improved through further purification techniques.
Eigenschaften
IUPAC Name |
N-[(E)-[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrN2O2/c1-16-6-2-4-8-20(16)22(26)25-24-14-18-7-3-5-9-21(18)27-15-17-10-12-19(23)13-11-17/h2-14H,15H2,1H3,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUISAYHFQOLJQU-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5584614.png)

![N-[(3S*,4R*)-1-[(3-amino-2-thienyl)carbonyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5584636.png)
![2-[4-(cyanomethyl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5584638.png)
![methyl methyl[2-(4-morpholinylcarbonyl)phenyl]carbamate](/img/structure/B5584639.png)


![(1S*,5R*)-6-(cyclopropylmethyl)-3-[2-(dimethylamino)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584659.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(1-methyl-6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5584661.png)
![2-cyclopentyl-9-(4,6-dimethylpyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5584681.png)
![(1R*,3S*)-3-ethoxy-7-(2-phenoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5584686.png)

![2-{2-[2-(3-methoxyphenyl)-1-azetidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5584712.png)
![2-{[2-(2,4-dimethylphenyl)-2-oxoethyl]thio}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B5584716.png)
